Cas no 2091693-75-1 (2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid)

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid structure
2091693-75-1 structure
商品名:2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
CAS番号:2091693-75-1
MF:C9H12N2O4S
メガワット:244.267580986023
CID:5721603
PubChem ID:121214519

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2091693-75-1
    • 2-(2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid
    • 2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
    • F2198-6673
    • AKOS026725078
    • Thiopyrano[4,3-c]pyrazole-3-acetic acid, 2,4,6,7-tetrahydro-2-methyl-, 5,5-dioxide
    • 2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
    • インチ: 1S/C9H12N2O4S/c1-11-8(4-9(12)13)6-5-16(14,15)3-2-7(6)10-11/h2-5H2,1H3,(H,12,13)
    • InChIKey: CFJRDAKQPXSSFB-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC2C(=C(CC(=O)O)N(C)N=2)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 244.05177804g/mol
  • どういたいしつりょう: 244.05177804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

  • 密度みつど: 1.62±0.1 g/cm3(Predicted)
  • ふってん: 572.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 4.09±0.10(Predicted)

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M167606-100mg
2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid
2091693-75-1
100mg
$ 210.00 2022-06-04
Life Chemicals
F2198-6673-0.25g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
0.25g
$716.0 2023-09-06
TRC
M167606-1g
2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid
2091693-75-1
1g
$ 1135.00 2022-06-04
Life Chemicals
F2198-6673-0.5g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
0.5g
$754.0 2023-09-06
TRC
M167606-500mg
2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid
2091693-75-1
500mg
$ 750.00 2022-06-04
Life Chemicals
F2198-6673-1g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
1g
$794.0 2023-09-06
Life Chemicals
F2198-6673-10g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
10g
$3335.0 2023-09-06
Life Chemicals
F2198-6673-2.5g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
2.5g
$1588.0 2023-09-06
Life Chemicals
F2198-6673-5g
2-(2-methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
2091693-75-1 95%+
5g
$2382.0 2023-09-06

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid 関連文献

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acidに関する追加情報

Introduction to 2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic Acid (CAS No. 2091693-75-1)

2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid, identified by its CAS number 2091693-75-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular structure, which includes fused rings and functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular framework of 2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid incorporates a thiopyranopyrazole core, which is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. The presence of a 5,5-dioxido group and a methyl substituent further modulates its reactivity and binding affinity. Such structural features are often exploited to develop molecules with enhanced pharmacological profiles.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and synthetic versatility. The thiopyranopyrazole scaffold has been extensively studied for its potential applications in the treatment of various diseases, including inflammation, cancer, and infectious disorders. The acetic acid moiety at the terminal position of the molecule suggests possible roles in drug-receptor interactions, such as binding to protease enzymes or acting as a proton donor/acceptor.

Current research in medicinal chemistry has highlighted the importance of optimizing molecular structures to improve drug-like properties such as solubility, bioavailability, and metabolic stability. The compound CAS No. 2091693-75-1 represents an example of how structural modifications can lead to the discovery of novel therapeutic agents. For instance, studies have shown that derivatives of thiopyranopyrazole can exhibit inhibitory effects on certain enzymes involved in pathogenic processes.

The synthesis of 2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex fused ring system efficiently. Techniques such as cyclization reactions and functional group transformations are critical in achieving the desired molecular architecture.

Biological evaluation of this compound has revealed promising preliminary results in vitro. Researchers have investigated its potential as an inhibitor of target enzymes associated with inflammatory pathways. The methyl group and the dioxido moiety appear to play crucial roles in modulating enzyme activity by influencing binding interactions at the active site. Additionally, the acetic acid group may participate in hydrogen bonding or salt formation with biological targets.

The pharmacokinetic properties of CAS No. 2091693-75-1 are under active investigation to assess its suitability for therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are carefully evaluated to determine if the compound can reach effective concentrations at target sites while minimizing toxicity. Computational modeling techniques have been utilized to predict these properties before experimental validation.

Recent advancements in drug discovery have emphasized the integration of computational chemistry with experimental approaches to accelerate the development pipeline. Virtual screening methods have been used to identify potential binding modes of 2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid with biological targets. These simulations provide valuable insights into how structural modifications might enhance binding affinity or selectivity.

The role of heterocyclic compounds in addressing unmet medical needs cannot be overstated. The unique structural features of CAS No. 2091693-75-1 make it a promising candidate for further exploration in drug development. As research progresses,it is anticipated that additional derivatives will be synthesized and evaluated for their therapeutic potential across various disease indications.

In conclusion,2-(2-Methyl-5、5-dioxido、2、4、6、7-tetrahydrothiopyrano[4、3-c]pyrazol、3-y)acetic acid (CAS No. 2091693—75—1) represents a significant advancement in medicinal chemistry,with its complex heterocyclic structure offering numerous possibilities for therapeutic intervention。Further studies are warranted to fully elucidate its biological significance and clinical applicability。

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